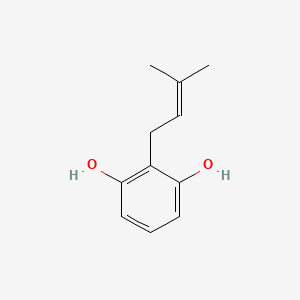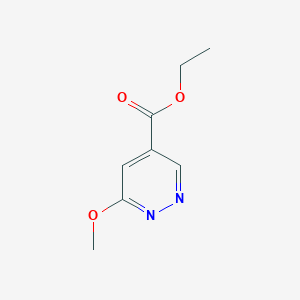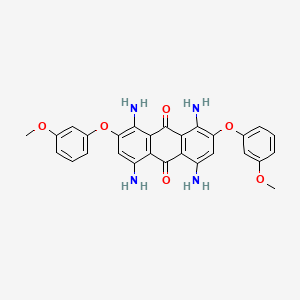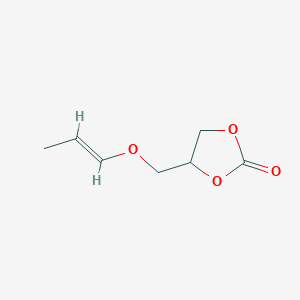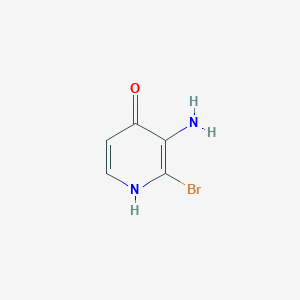
3-Amino-2-bromopyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-bromopyridin-4(1H)-one: is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 3-position, a bromine atom at the 2-position, and a keto group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromopyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3-amino-4-hydroxypyridine followed by cyclization. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Amino-2-bromopyridin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group at the 3-position can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The keto group at the 4-position can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.
Reduction Reactions: Products include hydroxyl derivatives of the original compound.
科学的研究の応用
3-Amino-2-bromopyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Amino-2-bromopyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The keto group at the 4-position can participate in hydrogen bonding and other interactions, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
3-Amino-2-bromopyridine: Lacks the keto group at the 4-position, resulting in different chemical reactivity and biological activity.
2-Amino-3-bromopyridine: The positions of the amino and bromine groups are reversed, leading to different chemical properties.
4-Amino-2-bromopyridine: The amino group is at the 4-position instead of the 3-position, affecting its reactivity and applications.
Uniqueness
3-Amino-2-bromopyridin-4(1H)-one is unique due to the presence of the keto group at the 4-position, which imparts distinct chemical properties and reactivity
特性
IUPAC Name |
3-amino-2-bromo-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-4(7)3(9)1-2-8-5/h1-2H,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETDONGVMFHFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
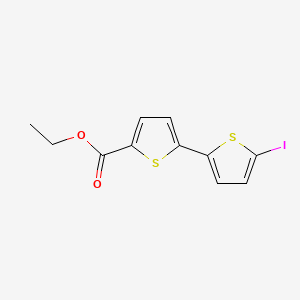
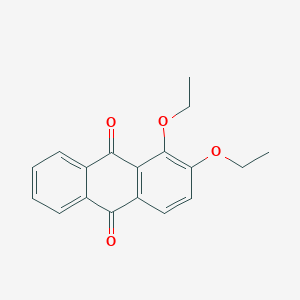
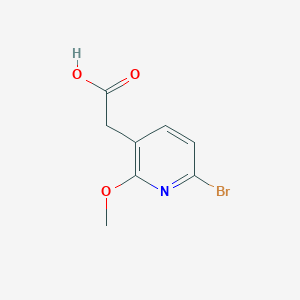

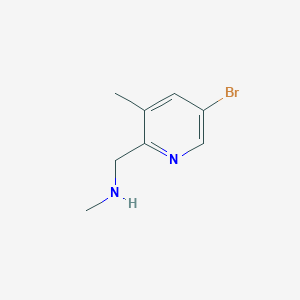


![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
